molecular formula C24H22N6OS B11266931 N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide

N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide

Cat. No.: B11266931
M. Wt: 442.5 g/mol
InChI Key: MMQPJKPCIBDZGS-UHFFFAOYSA-N
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Description

N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a mesityl group, a phenylpyrazolo triazolo pyrazine core, and a sulfanyl acetamide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide typically involves multi-step reactions. One common method involves the initial formation of the pyrazolo triazolo pyrazine core through a cyclization reaction. This is followed by the introduction of the mesityl group via a Friedel-Crafts alkylation reaction. The final step involves the attachment of the sulfanyl acetamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a mesityl group, a phenylpyrazolo triazolo pyrazine core, and a sulfanyl acetamide moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C24H22N6OS

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H22N6OS/c1-15-11-16(2)22(17(3)12-15)25-21(31)14-32-24-27-26-23-20-13-19(18-7-5-4-6-8-18)28-30(20)10-9-29(23)24/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

MMQPJKPCIBDZGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)C

Origin of Product

United States

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